

In-depth Technical Guide: 4-Pentylphenylacetylene-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentylphenylacetylene-d7

Cat. No.: B15561844

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide and representative certificate of analysis for **4-Pentylphenylacetylene-d7**. It details the physicochemical properties, analytical data, and the methodologies employed for the characterization of this deuterated compound. As a specific certificate of analysis for this compound is not publicly available, this guide has been constructed using data from its non-deuterated analog, established principles of isotopic labeling, and typical specifications for such chemical standards.

Physicochemical Properties

An overview of the key physical and chemical properties of **4-Pentylphenylacetylene-d7** is presented below.

Property	Value	Source/Comment
Chemical Name	1-(Ethynyl-d1)-4-(pentyl-d7)benzene	Based on IUPAC nomenclature for deuterated compounds.
Molecular Formula	C ₁₃ H ₉ D ₇	
Molecular Weight	179.31 g/mol	Calculated based on the specific isotopes.
CAS Number	Not available	The non-deuterated analog is registered under CAS 79887-10-8. [1]
Appearance	Pale yellow oil	Based on the appearance of the non-deuterated form. [1]
Solubility	Soluble in chloroform and other common organic solvents.	Based on the solubility of the non-deuterated form. [1]
Storage	Store in a dark, dry environment at room temperature.	Based on recommendations for the non-deuterated analog. [1]

Analytical Data

The following tables provide representative analytical data for **4-Pentylphenylacetylene-d7**. The presented values are derived from typical quality control specifications for commercial deuterated compounds and spectroscopic data from the non-deuterated analog.

Table 2.1: Purity and Isotopic Enrichment

Parameter	Specification	Method
Chemical Purity	>98%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment	>98 atom % D	Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Comment: Commercially available deuterated compounds for research purposes typically exhibit both chemical and isotopic purity levels exceeding 98%. [1]		

Table 2.2: Representative ^1H NMR Data

The ^1H NMR spectrum of **4-Pentylphenylacetylene-d7** is expected to primarily show signals corresponding to the aromatic protons, as the acetylenic and pentyl protons have been substituted with deuterium. The chemical shifts provided are based on the spectrum of the non-deuterated analog, 4-pentylphenylacetylene.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.42	Doublet	~8.3	2 x Ar-H (ortho to pentyl group)
~7.14	Doublet	~8.3	2 x Ar-H (meta to pentyl group)

Reference data for non-deuterated 4-pentylphenylacetylene
: ^1H NMR (CDCl_3): δ
7.42 (d, $J=8.3$ Hz, 2H), 7.14 (d, $J=8.3$ Hz, 2H), 3.04 (s, 1H), 2.61 (t, $J=7.8$ Hz, 2H), 1.65-1.57 (m, 2H), 1.36-1.26 (m, 4H), 0.90 (t, $J= 6.6$ Hz, 3H).
[1]

Table 2.3: Representative Mass Spectrometry Data

The mass spectrum for **4-Pentylphenylacetylene-d7** is expected to display a molecular ion peak that reflects its deuterated mass. The fragmentation pattern will be influenced by the locations of the deuterium atoms.

m/z (amu)	Interpretation
179.3	$[M]^+$, Molecular ion of $C_{13}H_9D_7$
178.3	$[M-D]^+$, Loss of a deuterium atom
122.1	$[M - C_4D_5]^+$, Indicative of the loss of a deuterated butyl radical
105.1	$[M - C_5D_7]^+$, Indicative of the loss of the deuterated pentyl group

Comment: This fragmentation pattern is a theoretical prediction based on the known mass spectrometric behavior of phenylacetylene and related alkylbenzenes. The deuterium labels will result in characteristic mass shifts of the fragments.

Experimental Protocols

This section outlines the methodologies for the primary analytical techniques used in the characterization of **4-Pentylphenylacetylene-d7**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To ascertain the chemical purity of **4-Pentylphenylacetylene-d7** by separating it from potential impurities, including any residual non-deuterated starting material.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Gradient Program:

- 0-5 min: 50% Acetonitrile
- 5-20 min: Ramp from 50% to 95% Acetonitrile
- 20-25 min: Hold at 95% Acetonitrile
- 25-26 min: Return from 95% to 50% Acetonitrile
- 26-30 min: Hold at 50% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 240 nm.
- Injection Volume: 10 µL.

Sample Preparation:

- The sample is dissolved in acetonitrile to a final concentration of approximately 1.0 mg/mL.

Data Analysis:

- Purity is determined by calculating the area percentage of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the remaining protons.

Instrumentation: A 300 MHz or higher field strength NMR spectrometer.

¹H NMR Protocol:

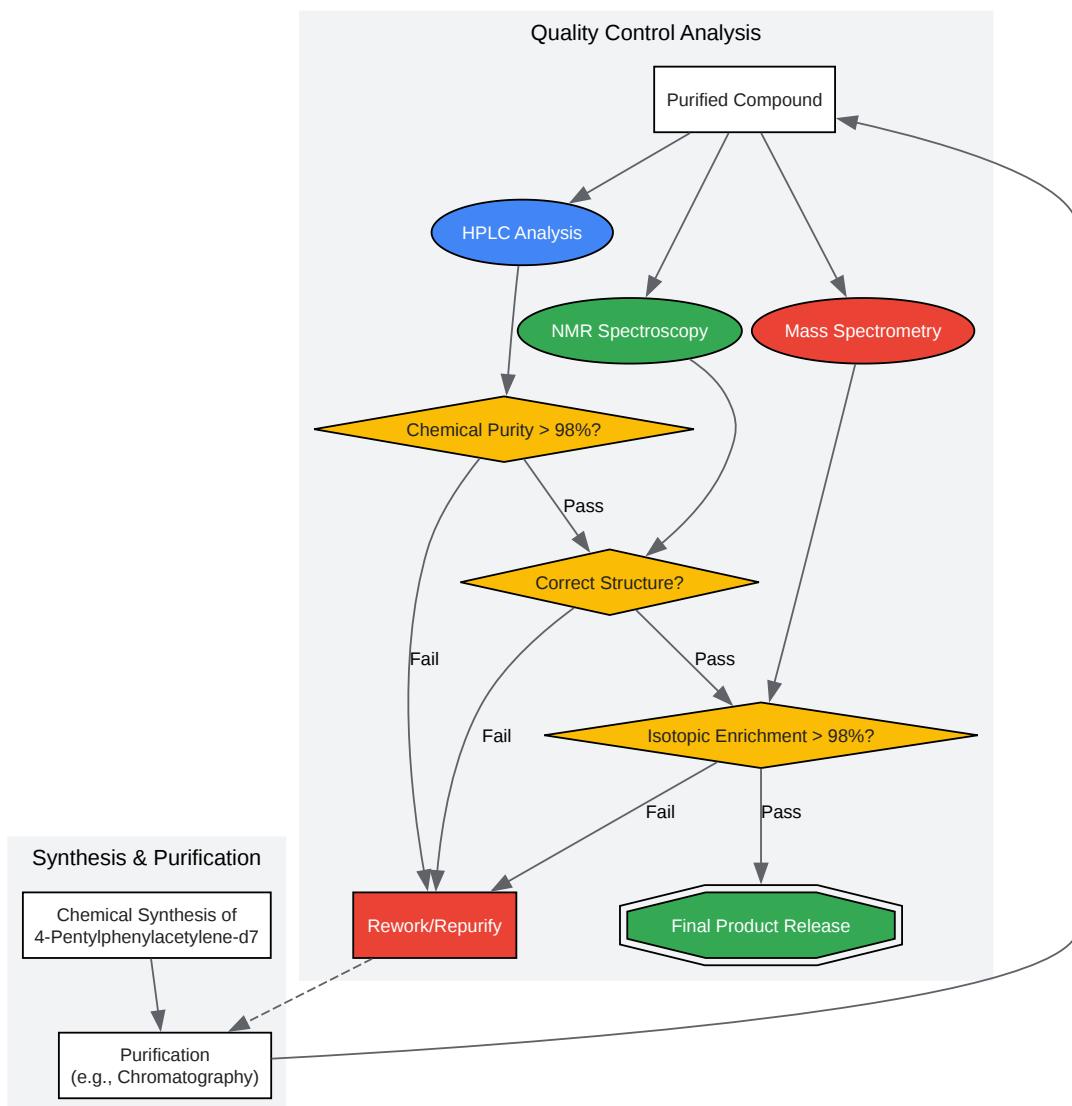
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d).
- Data Acquisition: A standard proton NMR spectrum is recorded.

- Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the aromatic proton environment. The absence of signals in the aliphatic and acetylenic regions of the spectrum serves as evidence for successful deuteration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of **4-Pentylphenylacetylene-d7**.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-HRMS or GC-MS).


Protocol:

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method such as direct infusion, liquid chromatography (LC), or gas chromatography (GC).
- Ionization: An appropriate ionization technique is utilized, for instance, Electron Ionization for GC-MS or Electrospray Ionization for LC-MS.
- Data Acquisition: A mass spectrum is acquired over a relevant mass-to-charge ratio range.
- Data Analysis:
 - The molecular ion peak is identified to confirm the molecular weight of the deuterated compound.
 - The isotopic enrichment is calculated by measuring the relative intensities of the isotopologue peaks (M , $M-1$, $M-2$, etc., which arise from the presence of residual protons).

Mandatory Visualizations

Diagram 4.1: Quality Control Workflow for Deuterated Compounds

Figure 1: Quality Control Workflow for 4-Pentylphenylacetylene-d7

[Click to download full resolution via product page](#)Caption: Quality Control Workflow for **4-Pentylphenylacetylene-d7**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterated Compounds [simsonpharma.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 4-Pentylphenylacetylene-d7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15561844#4-pentylphenylacetylene-d7-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com